molecular formula C19H22BrN3O3S B12492637 N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B12492637
M. Wt: 452.4 g/mol
InChI Key: SAHOALGAEMSQNP-UHFFFAOYSA-N
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Description

N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound with the molecular formula C14H13BrN2O3S It is characterized by the presence of a bromophenyl group, a piperidine ring, and a sulfonylphenyl group

Preparation Methods

The synthesis of N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide involves several steps. One common synthetic route includes the coupling of 4-bromophenylamine with piperidine, followed by sulfonylation and acetylation reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H22BrN3O3S

Molecular Weight

452.4 g/mol

IUPAC Name

N-[4-[4-(4-bromoanilino)piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C19H22BrN3O3S/c1-14(24)21-16-6-8-19(9-7-16)27(25,26)23-12-10-18(11-13-23)22-17-4-2-15(20)3-5-17/h2-9,18,22H,10-13H2,1H3,(H,21,24)

InChI Key

SAHOALGAEMSQNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC3=CC=C(C=C3)Br

Origin of Product

United States

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